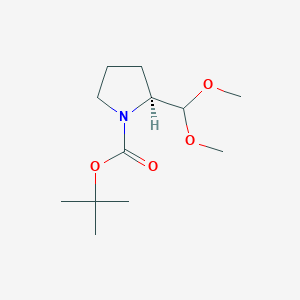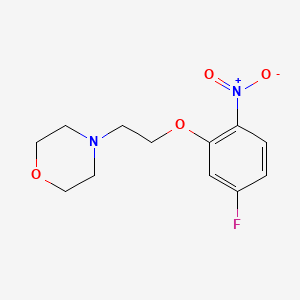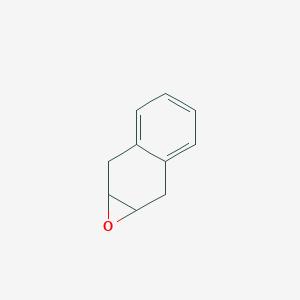
1-(4-Bromophenyl)-2-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-methylbenzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of 4-bromoaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core.
Methylation: The final step involves the methylation of the benzimidazole core to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes The reaction conditions are optimized to ensure high yield and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-2-methylbenzimidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
1-(4-Chloro-phenyl)-2-methyl-1H-benzoimidazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoro-phenyl)-2-methyl-1H-benzoimidazole: Contains a fluorine atom in place of bromine.
1-(4-Iodo-phenyl)-2-methyl-1H-benzoimidazole: Features an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-methylbenzimidazole is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in unique interactions and reactions that are not possible with other halogens.
Propiedades
Fórmula molecular |
C14H11BrN2 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-methylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,1H3 |
Clave InChI |
YNMKCWVCXNWXAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-amino-2-hydroxy-N-[(1R)-1-phenylethyl]heptanamide](/img/structure/B8478299.png)

![N,N-Bis{[(2R)-oxiran-2-yl]methyl}benzenesulfonamide](/img/structure/B8478319.png)

![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidine](/img/structure/B8478352.png)



![3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-en-4-ol](/img/structure/B8478373.png)

